![molecular formula C17H17NO3 B12864909 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound features a biphenyl core (two phenyl rings connected by a single bond) with carboxylic acid groups attached at the 4’ and 3 positions.
- Its IUPAC name is [1,1’-biphenyl]-4,4’-dicarboxylic acid .
- It exists as a white to light beige powder and has a predicted melting point above 300°C .
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound with the chemical formula C₁₄H₁₀O₄. It belongs to the class of biphenyl derivatives.
Vorbereitungsmethoden
- The synthetic routes for 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid involve several steps:
Step 1: Starting from aniline (phenylamine), perform an oxidation reaction to obtain peroxidized aniline.
Step 2: Deprotect the amino group in peroxidized aniline to yield 4,4’-biphenyldiamine.
Step 3: Oxidize 4,4’-biphenyldiamine to form .
- Industrial production methods may vary, but the key steps remain consistent.
Analyse Chemischer Reaktionen
- Common reagents include oxidizing agents (e.g., potassium permanganate) and acid chlorides (e.g., acetyl chloride).
- Major products depend on the specific reaction conditions.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: can undergo various reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of polyester resins, such as polyester fibers and films.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug development, it may interact with molecular targets or pathways relevant to a particular disease or condition.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other biphenyl derivatives, but none with the exact same substitution pattern.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is unique due to its specific substitution pattern and morpholine group.
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
3-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-2-14(12-15)13-4-6-16(7-5-13)18-8-10-21-11-9-18/h1-7,12H,8-11H2,(H,19,20) |
InChI-Schlüssel |
CPTHVBAGGGXUJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


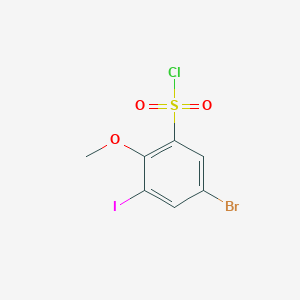
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
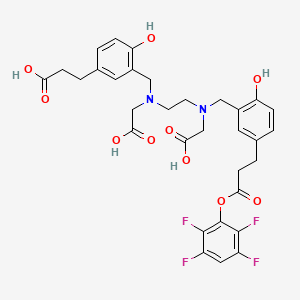



![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
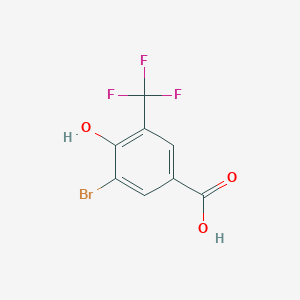


![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
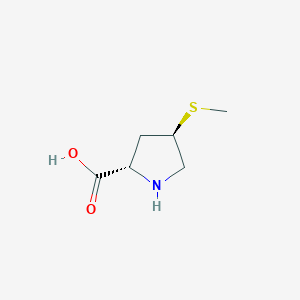
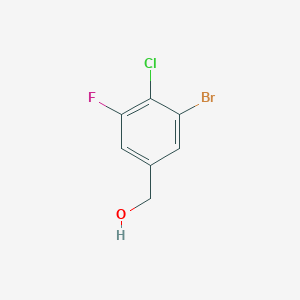
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
